molecular formula C17H24N2O3 B5650068 ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate

ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate

Cat. No.: B5650068
M. Wt: 304.4 g/mol
InChI Key: ZFXOCVXZSYMFFE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of an anilino group, a piperidine ring, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate typically involves the following steps:

    Formation of the anilino intermediate: Aniline reacts with a suitable acylating agent to form the anilino intermediate.

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Coupling reaction: The anilino intermediate is coupled with the piperidine intermediate under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The anilino group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

    Oxidation products: Oxo derivatives of the original compound.

    Reduction products: Hydroxyl derivatives of the original compound.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate: A similar compound with a different position of the ester group.

    1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide: A related compound with an amide group instead of an ester group.

Uniqueness

Ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an anilino group, piperidine ring, and ester functional group makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-(3-anilino-3-oxopropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-22-17(21)14-8-11-19(12-9-14)13-10-16(20)18-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOCVXZSYMFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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